Ethyl N-cyanoacetimidate

Beschreibung

BenchChem offers high-quality Ethyl N-cyanoacetimidate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl N-cyanoacetimidate including the price, delivery time, and more detailed information at info@benchchem.com.

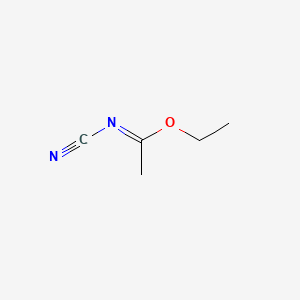

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl N-cyanoethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-3-8-5(2)7-4-6/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVWUINOWYHRAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=NC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30293261 | |

| Record name | Ethyl N-cyanoacetimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1558-82-3, 1005474-85-0 | |

| Record name | 1558-82-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl N-cyanoacetimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl N-cyanoethanecarboximidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl N-Cyanoacetimidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: Unveiling a Versatile Synthetic Workhorse

An In-depth Technical Guide to Ethyl N-cyanoacetimidate (CAS No. 1558-82-3)

In the landscape of modern organic synthesis, certain reagents distinguish themselves not by complexity, but by the elegant efficiency they bring to the construction of valuable molecular architectures. Ethyl N-cyanoacetimidate (CAS No. 1558-82-3), also known as N-Cyanoacetimidic Acid Ethyl Ester or (E)-Ethyl N-cyanoacetimidate, is a prime example of such a building block.[1][2] While unassuming in its structure, this colorless to light yellow liquid is a potent and versatile intermediate, particularly in the synthesis of heterocyclic compounds that form the backbone of numerous pharmaceuticals and agrochemicals.[1]

This guide is designed for the practicing researcher and drug development professional. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its synthesis, reactivity, and application. We will explore not just how to use this reagent, but why it behaves the way it does, enabling you to harness its full synthetic potential with precision and confidence.

Core Physicochemical & Safety Profile

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective and safe application in the laboratory. Ethyl N-cyanoacetimidate is a flammable liquid and requires handling with appropriate care.[3][4][5]

Physical and Chemical Properties

The key quantitative data for Ethyl N-cyanoacetimidate are summarized below. These parameters are critical for reaction setup, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 1558-82-3 | [1][3][4] |

| Molecular Formula | C₅H₈N₂O | [1][6][7] |

| Molecular Weight | 112.13 g/mol | [1][7] |

| Appearance | Colorless to almost colorless clear liquid | [3][5] |

| Boiling Point | 133.2 ± 23.0 °C at 760 mmHg | [1][8] |

| 96 °C at 15 mmHg | [9] | |

| Density | ~0.9 ± 0.1 g/cm³ | [1] |

| Flash Point | 34.4 ± 22.6 °C | [1][8] |

| Refractive Index | 1.444 | [1][8] |

| Purity | Typically >98.0% (GC) | [3][5] |

| SMILES | CCOC(=NC#N)C | [6][7] |

| InChI Key | PLVWUINOWYHRAA-UHFFFAOYSA-N | [6] |

GHS Safety & Handling

Adherence to safety protocols is non-negotiable. Ethyl N-cyanoacetimidate is classified as a flammable liquid.[3][5]

-

Pictogram: GHS02 (Flame)[4]

-

Hazard Statements: H226: Flammable liquid and vapor.[3][5] Some sources also indicate potential toxicity if swallowed, inhaled, or in contact with skin.[7]

-

Precautionary Statements (Selected):

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3][4][5]

-

P240: Ground/bond container and receiving equipment.[3][4][5]

-

P280: Wear protective gloves/eye protection/face protection.[5]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3][5]

-

P403 + P235: Store in a well-ventilated place. Keep cool.[3][4][5]

-

-

Storage: Store in a refrigerator under an inert atmosphere.[4]

Synthesis Pathway: A Mechanistic Perspective

The most common and efficient synthesis of Ethyl N-cyanoacetimidate involves the reaction of an orthoester with cyanamide. This approach is favored for its high yield and operational simplicity.

Synthesis Workflow Diagram

The logical flow from commercially available starting materials to the final product is illustrated below. The use of acetic anhydride is a critical choice to drive the equilibrium towards the product.

Caption: General workflow for the synthesis of Ethyl N-cyanoacetimidate.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[2] The rationale behind this method is the condensation reaction where the orthoester provides the acetimidate backbone and the cyanamide serves as the N-cyano source. Acetic anhydride acts as a powerful dehydrating agent, sequestering the ethanol and water byproducts as ethyl acetate and acetic acid, respectively, which are continuously removed by distillation to push the reaction to completion.

-

Materials:

-

Triethyl orthoacetate (1.0 mole)

-

Cyanamide (1.0 mole)

-

Acetic anhydride (2.0 moles)

-

-

Equipment:

-

Three-neck round-bottom flask equipped with a distillation head, thermometer, and magnetic stirrer.

-

Heating mantle.

-

Vacuum distillation apparatus.

-

-

Procedure:

-

To the reaction flask, add triethyl orthoacetate (1.0 mole), cyanamide (1.0 mole), and acetic anhydride (2.0 moles).

-

Begin stirring and heat the reaction mixture to 130-140°C.

-

Volatile byproducts (ethyl acetate and acetic acid) will begin to distill over. Maintain the temperature and continue distillation. The initial reaction can be vigorous; control the heating rate accordingly.

-

Continue heating at 135-140°C for approximately 1 hour or until the majority of the low-boiling byproducts have been removed.

-

Once the reaction is complete, cool the flask to room temperature.

-

Assemble a vacuum distillation apparatus and distill the crude residue under reduced pressure.

-

Collect the fraction boiling at 90-95°C (20 mmHg). This fraction is the purified Ethyl N-cyanoacetimidate, typically obtained in high yield (~90%).[2]

-

Reactivity and Applications in Drug Discovery & Development

The synthetic utility of Ethyl N-cyanoacetimidate stems from its unique trifunctional nature: an electrophilic imidate carbon, an electrophilic nitrile carbon, and a nucleophilic nitrile nitrogen. This arrangement makes it an exceptional precursor for a variety of nitrogen-containing heterocycles.

Core Reactivity: Building Pyrimidine Scaffolds

A cornerstone application is its reaction with 1,3-dicarbonyl compounds or their equivalents to construct the pyrimidine ring, a privileged scaffold in medicinal chemistry.[10][11] Pyrimidine derivatives exhibit a vast range of biological activities, including anticancer and antimicrobial properties.[11][12][13]

The causality of this reaction lies in a sequence of condensation and cyclization steps. The active methylene group of a 1,3-dicarbonyl compound attacks the electrophilic imidate carbon of Ethyl N-cyanoacetimidate. Subsequent intramolecular cyclization, driven by the attack of an enol or enolate on the nitrile carbon, followed by tautomerization, leads to the stable aromatic pyrimidine ring.

Caption: Reaction schematic for pyrimidine synthesis using the title compound.

Case Study: Intermediate for Agrochemicals

Beyond pharmaceuticals, Ethyl N-cyanoacetimidate is a crucial intermediate in the agrochemical industry. Its most notable application is in the synthesis of Acetamiprid, a broad-spectrum neonicotinoid insecticide.[1] The demand for effective pest control solutions in modern agriculture drives the industrial relevance of this reagent, making it a high-volume chemical intermediate.[1] This industrial application underscores the compound's economic importance and the robustness of its synthetic routes.

Spectroscopic Signature

For the research scientist, confirming the identity and purity of a reagent is paramount. The spectroscopic data for Ethyl N-cyanoacetimidate are consistent with its structure.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

-

A triplet corresponding to the three protons of the ethyl group's methyl (CH₃).

-

A quartet for the two methylene protons (CH₂) of the ethyl group, split by the adjacent methyl group.

-

A singlet for the three protons of the acetimidate's methyl group.

-

-

¹³C NMR: The carbon spectrum will display five signals corresponding to the five unique carbon atoms: the methyl and methylene carbons of the ethyl group, the methyl carbon of the acetimidate, the imidate carbon (C=N), and the nitrile carbon (C≡N).

-

FT-IR: The infrared spectrum provides key functional group information. Expect to see characteristic absorption bands:

-

A sharp, medium-intensity peak around 2200-2260 cm⁻¹ for the nitrile (C≡N) stretch.

-

A strong peak in the 1640-1690 cm⁻¹ region for the imidate (C=N) stretch.

-

Strong C-O stretching bands in the 1000-1300 cm⁻¹ region.

-

C-H stretching bands just below 3000 cm⁻¹ .

-

Authoritative spectral data can often be found in chemical databases like PubChem, which lists available IR spectra.[7]

Conclusion

Ethyl N-cyanoacetimidate is a quintessential example of a versatile and powerful chemical intermediate. Its straightforward synthesis, combined with a rich and predictable reactivity profile, makes it an invaluable tool for chemists in both industrial and academic settings. For professionals in drug discovery, its ability to efficiently generate the pyrimidine scaffold—a core component of countless therapeutic agents—cements its importance. By understanding the mechanistic principles that govern its behavior, researchers can continue to develop innovative synthetic methodologies for the next generation of pharmaceuticals and advanced materials.

References

-

Exploring Ethyl (1E)-N-Cyanoethanimidate: A Key Pesticide Intermediate. [Link]

-

Synthesis of b. Ethyl N,2-dicyanoacetimidate. PrepChem.com. [Link]

-

Ethyl N-Cyanoacetimidate | C5H8N2O | CID 258806. PubChem - NIH. [Link]

-

cyanoacetamide. Organic Syntheses Procedure. [Link]

-

Ethyl N-Cyanoacetimidate >98.0%(GC) - CAS 1558-82-3. [Link]

-

Synthesis of novel pyrimidines thiazolopyrimidines, triazolopyrimidines and pyrimidotriazines as potent antimicrobial agent. Der Pharma Chemica. [Link]

-

Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

-

SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. Ethyl N-cyanoethanimideate | 1558-82-3 [chemicalbook.com]

- 3. Ethyl N-Cyanoacetimidate | 1558-82-3 | TCI AMERICA [tcichemicals.com]

- 4. Ethyl N-cyanoacetimidate | 1558-82-3 [sigmaaldrich.com]

- 5. Ethyl N-Cyanoacetimidate, 5G | Labscoop [labscoop.com]

- 6. 1558-82-3|Ethyl N-cyanoacetimidate| Ambeed [ambeed.com]

- 7. Ethyl N-Cyanoacetimidate | C5H8N2O | CID 258806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. sahinlerkimya.com.tr [sahinlerkimya.com.tr]

- 10. bu.edu.eg [bu.edu.eg]

- 11. researchgate.net [researchgate.net]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to Ethyl N-cyanoacetimidate: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl N-cyanoacetimidate, a versatile reagent in modern organic synthesis. Moving beyond a simple cataloging of properties, this document delves into the causal relationships behind its reactivity, provides field-proven applications, and offers detailed experimental protocols to ensure scientific integrity and reproducibility.

Compound Identification and Nomenclature

Ethyl N-cyanoacetimidate is a multifunctional organic compound that serves as a valuable building block in the synthesis of a wide array of heterocyclic compounds, particularly in the agrochemical and pharmaceutical industries. Due to its unique structure, it is known by several names in the chemical literature and commercial catalogs. Accurate identification is crucial for researchers.

The primary identifier for this compound is its CAS Registry Number: 1558-82-3 .[1]

Systematic and Common Names

A comprehensive list of synonyms and alternative names is provided below to facilitate literature and database searches.

| Name Type | Name |

| IUPAC Name | ethyl N-cyanoethanimidate[2] |

| Common Synonyms | Ethyl N-cyanoacetimidate, Ethyl N-cyanoethanimideate[1], N-Cyanoacetimidic Acid Ethyl Ester[3], N-Cyanoethanimidic Acid Ethyl Ester, Cyano Ethyl Acetamidate[1] |

| Other Identifiers | (E)-Ethyl N-cyanoacetimidate, ETHYLN-CYANOACETOIMIDATE, N-CYANOETHANIMIDIC ETHYL ESTER |

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂O | [1] |

| Molecular Weight | 112.13 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 133.2 ± 23.0 °C (Predicted) | [3] |

| Density | 0.94 g/cm³ | [3] |

| Flash Point | 34 °C | [3] |

| Refractive Index | 1.45 |

Synthesis of Ethyl N-cyanoacetimidate: A Detailed Protocol

The most common and efficient synthesis of Ethyl N-cyanoacetimidate involves the reaction of triethyl orthoacetate with cyanamide. This method provides a high yield of the desired product.

Reaction Scheme

Caption: Synthesis of Ethyl N-cyanoacetimidate.

Experimental Protocol

This protocol is adapted from established literature procedures and is designed for laboratory-scale synthesis.[3]

Materials:

-

Triethyl orthoacetate (1.0 mole)

-

Cyanamide (1.0 mole)

-

Acetic anhydride (2.0 moles)

-

Round-bottom flask equipped with a distillation apparatus and magnetic stirrer

Procedure:

-

To a suitably sized round-bottom flask, add triethyl orthoacetate (1.0 mole), cyanamide (1.0 mole), and acetic anhydride (2.0 moles).

-

Heat the reaction mixture to 130-140°C with vigorous stirring.

-

Ethyl acetate and acetic acid will begin to distill over. Continue heating and distillation.

-

Once the initial vigorous reaction subsides, maintain the temperature at 135-140°C until the majority of the ethyl acetate and acetic acid have been removed (approximately 1 hour).

-

After cooling the reaction mixture to room temperature, purify the residue by distillation under reduced pressure to yield Ethyl N-cyanoacetimidate.

Mechanistic Insights and Reactivity

The synthetic utility of Ethyl N-cyanoacetimidate stems from the unique electronic properties of the N-cyanoimidate functionality. The molecule possesses both nucleophilic and electrophilic centers, allowing it to participate in a diverse range of chemical transformations.

The cyanamide moiety is characterized by a nucleophilic sp³-amino nitrogen and an electrophilic nitrile unit.[4] This duality allows for a wide range of reactions, including cycloadditions and aminocyanations.[4] The imidate portion of the molecule also provides a reactive site for nucleophilic attack.

Applications in Synthesis

Ethyl N-cyanoacetimidate is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its ability to participate in condensation and cyclization reactions is fundamental to building complex heterocyclic structures.[5]

Synthesis of Acetamiprid

A prominent application of Ethyl N-cyanoacetimidate is in the production of the neonicotinoid insecticide, Acetamiprid.[1][6]

Reaction Scheme:

Caption: Synthesis of the insecticide Acetamiprid.

Experimental Protocol for Acetamiprid Synthesis:

This protocol is based on a patented synthesis method.[7][8]

Materials:

-

N-(6-chloro-3-pyridylmethyl)methylamine (157.5 g)

-

Ethyl N-cyanoacetimidate (112 g)

-

Ethanol (100 g) or Methanol

-

Reaction flask with stirrer, thermometer, and reflux condenser

Procedure:

-

In a reaction flask, combine N-(6-chloro-3-pyridylmethyl)methylamine and ethanol (or methanol).

-

Add Ethyl N-cyanoacetimidate to the mixture.

-

Heat the reaction to 65°C and maintain for 5-7 hours with stirring.

-

Upon completion of the reaction, cool the mixture to 0°C.

-

The product will precipitate. Filter the solid and wash with saturated brine.

-

After drying, Acetamiprid is obtained with a purity of approximately 96.8% and a yield of around 96.6%.[8]

Synthesis of Substituted Pyrimidines

Ethyl N-cyanoacetimidate is a valuable precursor for the synthesis of substituted pyrimidines, a class of compounds with significant biological activity.

Spectroscopic Characterization

Accurate characterization of Ethyl N-cyanoacetimidate is essential for confirming its identity and purity. Below is a summary of expected spectroscopic data.

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet) and the methyl group (singlet). |

| ¹³C NMR | Resonances for the carbonyl carbon, nitrile carbon, and the carbons of the ethyl and methyl groups. |

| FTIR | Characteristic absorption bands for the C=N bond, C≡N (nitrile) bond, and C-O bond. PubChem reports an FTIR spectrum obtained on a Bruker IFS 85 instrument as a film.[2] |

| Mass Spec | The molecular ion peak and characteristic fragmentation patterns. |

Safe Handling and Disposal

Ethyl N-cyanoacetimidate contains a cyano group and must be handled with extreme caution due to its high acute toxicity.[9]

Safety Precautions

-

Engineering Controls: Always handle Ethyl N-cyanoacetimidate in a certified laboratory chemical fume hood to prevent inhalation of vapors.[10]

-

Personal Protective Equipment (PPE):

-

Work Practices:

Emergency Procedures

In case of exposure:

-

Immediately call for emergency medical assistance.

-

Remove the affected individual from the contaminated area.

-

Remove all contaminated clothing.

-

For skin contact, flush the affected area with copious amounts of water for at least 15 minutes in a safety shower.[10]

-

For eye contact, flush with water for at least 15 minutes using an emergency eyewash station.[10]

Waste Disposal

-

All waste containing Ethyl N-cyanoacetimidate, including contaminated labware and PPE, must be treated as hazardous waste.

-

Cyanide waste should be segregated from other waste streams and stored in clearly labeled, dedicated containers.[11][12]

-

Do not mix cyanide waste with acids.[11]

-

Follow all local and institutional regulations for the disposal of P-listed hazardous waste.[9]

Conclusion

Ethyl N-cyanoacetimidate is a potent and versatile reagent with significant applications in the synthesis of agrochemicals and pharmaceuticals. Its unique reactivity, stemming from the N-cyanoimidate functional group, allows for the efficient construction of complex heterocyclic systems. A thorough understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, is paramount for its effective and responsible use in research and development.

References

- LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. (n.d.). Office of Research Safety Affairs.

- Information on Cyanide Compounds. (n.d.). Stanford Environmental Health & Safety.

- Cyanides. (2014, March 24). Division of Research Safety - University of Illinois.

- Corson, B. B., Scott, R. W., & Vose, C. E. (n.d.). cyanoacetamide. Organic Syntheses Procedure.

- Lab Safety Guideline: Cyanide. (n.d.). Harvard Environmental Health and Safety.

- Safety Module: Cyanides. (n.d.).

- The Chemistry Behind Acetamiprid: Ethyl N-Cyanoethanimid

- Experimental procedure for synthesizing N-substituted cyanoacetamides. (2025, December). BenchChem.

- N-Cyanoimines in the Synthesis of Heterocyclic Compounds. (Review). (2025, August 5).

- Reverse polarity of amide nitrogen enables expedient access to N-cyano amides. (2025, August 19). PMC.

- Synthesis of b.

- ethyl cyanoacetate. (n.d.). Organic Syntheses Procedure.

- Ethyl N-cyanoethanimideate | 1558-82-3. (2025, September 25). ChemicalBook.

- Exploring Ethyl (1E)

- Recent Advances in Cyanamide Chemistry: Synthesis and Applic

- Hamouda, A. M. (2014). Synthesis of novel pyrimidines thiazolopyrimidines, triazolopyrimidines and pyrimidotriazines as potent antimicrobial agent. Der Pharma Chemica, 6(6), 346-357.

- Padmavathi, P., Vasundhara, N., Kovvuri, S., & Venugopal, N. (2020). Synthesis and Characterization of Nano-Acetamiprid—New Plant Safeguard Nanomaterial. American Journal of Analytical Chemistry, 11, 197-204.

- Ethyl cyanoacetate(105-56-6) 1H NMR spectrum. (n.d.). ChemicalBook.

- Ethyl N-Cyanoacetimidate | C5H8N2O | CID 258806. (n.d.). PubChem.

- New synthesis technology of acetamiprid. (n.d.).

- SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025, September 2).

- Synthesis of New Fused Pyrimidines by Isocyanate and Isothiocyanate. (2025, August 5).

- EI/MS/MS spectra of N-monosubstituted cyanoacetamides. (n.d.).

- Ethyl cyanoacet

- Ethyl n-cyanoacetimid

- Acetamiprid synthesis. (n.d.). ChemicalBook.

- Ilić, N., Marinković, A., Mijin, D., Nevešćanin, M., & Petrović, S. (n.d.). Scientific paper. Semantic Scholar.

- Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. (n.d.). PMC.

- What is the mechanism of Cyanamide?. (2024, July 17).

- RECENT ADVANCES IN CYANATION REACTIONS†. (2025, August 9).

- FT-MIR spectra for 2-hydroxyimino-2-cyanoacetic acid ethyl ester at chosen temperatures. (n.d.).

- infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram. (n.d.). doc brown's advanced organic chemistry revision notes.

- Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023, September 8). MDPI.

- Ethyl cyanoacet

- Process for the preparation of n-cyanoethanimidic acid esters. (n.d.).

- Synthesis and Reactivity of N -Allenyl Cyanamides. (2018, August 14).

- 13C n.m.r. examination of ethyl cyano(arylhydrazono)acetates. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021, October 20).

- Ethyl 2-cyanoacetoacet

- interpreting C-13 NMR spectra. (n.d.). Chemguide.

Sources

- 1. innospk.com [innospk.com]

- 2. Ethyl N-Cyanoacetimidate | C5H8N2O | CID 258806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl N-cyanoethanimideate | 1558-82-3 [chemicalbook.com]

- 4. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis and Characterization of Nano-Acetamiprid—New Plant Safeguard Nanomaterial [scirp.org]

- 7. CN102174013A - New synthesis technology of acetamiprid - Google Patents [patents.google.com]

- 8. Acetamiprid synthesis - chemicalbook [chemicalbook.com]

- 9. uthsc.edu [uthsc.edu]

- 10. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 11. - Division of Research Safety | Illinois [drs.illinois.edu]

- 12. jst.chem.yale.edu [jst.chem.yale.edu]

Ethyl N-Cyanoethanimidate physical and chemical properties

An In-Depth Technical Guide to Ethyl N-Cyanoethanimidate: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on Ethyl N-Cyanoethanimidate. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its properties and synthetic methodologies, grounded in established chemical principles.

Introduction: A Versatile Cyano Intermediate

Ethyl N-cyanoethanimidate (CAS No. 1558-82-3) is a multifunctional organic compound that has garnered significant interest as a versatile building block in synthetic chemistry.[1] Characterized by the presence of an imidate, a cyano group, and an ethyl ester moiety, this molecule offers multiple reactive sites, making it a valuable precursor for the synthesis of more complex molecular architectures.[1] Its primary utility lies in its role as a key intermediate in the production of various agrochemicals and pharmaceuticals.[1][2] Notably, it is an indispensable component in the synthesis of the neonicotinoid insecticide, Acetamiprid.[3] This guide will elucidate its core physical and chemical properties, detail robust synthetic protocols, and explore its reactivity and applications.

Physicochemical & Structural Properties

The physical state and solubility of Ethyl N-cyanoethanimidate are dictated by its unique combination of functional groups. The polar cyano and imidate groups are balanced by the nonpolar ethyl and methyl groups.[1] This structure results in its appearance as a colorless to light yellow liquid or a low-melting solid.[1][4]

A summary of its key physical and chemical identifiers is presented below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 1558-82-3 | [4][5] |

| Molecular Formula | C₅H₈N₂O | [4][6][7] |

| Molecular Weight | 112.13 g/mol | [4][5][6] |

| IUPAC Name | ethyl N-cyanoethanimidate | [5] |

| Appearance | Colorless to light yellow liquid/solid | [1][4][8] |

| Melting Point | 78-81 °C (Solvent: ethyl ether) | [2][4][7] |

| Boiling Point | 133.2 ± 23.0 °C (Predicted) | [4][7][9] |

| Density | 0.94 g/cm³ | [4][7][9] |

| Refractive Index | 1.444 - 1.45 | [2][4][9] |

| Flash Point | ~34 °C | [4][9][10] |

| Storage Temp. | 2-8 °C | [4] |

Synthesis of Ethyl N-Cyanoethanimidate

The synthesis of Ethyl N-cyanoethanimidate is most effectively achieved through the condensation reaction of an orthoester with cyanamide. This approach is favored due to the high reactivity of the orthoester and the direct formation of the desired imidate structure.

Causality of Reagent Choice

-

Triethyl Orthoacetate: This reagent serves as the electrophilic backbone of the molecule, providing both the ethyl group of the imidate and the acetyl group. Its three ethoxy groups make it an excellent precursor, as two can act as leaving groups upon reaction with the nucleophilic cyanamide.

-

Cyanamide (H₂NCN): Cyanamide is the nitrogen source for the imidate and provides the essential N-cyano functionality. Its amino group is sufficiently nucleophilic to attack the central carbon of the orthoester.

-

Acetic Acid (Catalyst): A small amount of acid is often used to catalyze the reaction. It protonates one of the ethoxy groups on the orthoester, making it a better leaving group (ethanol) and facilitating the initial nucleophilic attack by cyanamide.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of Ethyl N-cyanoethanimidate.

Detailed Experimental Protocol

This protocol is a self-validating system; successful execution, verified by the expected boiling point and spectroscopic analysis of the final product, confirms the reaction's efficacy.

-

Vessel Preparation: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.

-

Reagent Charging: To the flask, add triethyl orthoacetate (0.12 mol) and cyanamide (0.1 mol).[4]

-

Catalyst Addition: Add a few drops of glacial acetic acid to the mixture.[4]

-

Reaction: Heat the mixture to reflux and maintain for approximately 6 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The crude product is then purified by distillation under reduced pressure (e.g., 14 mmHg).[4] The fraction collected will be the pure Ethyl N-cyanoethanimidate.

Reactivity, Applications, and Mechanistic Insight

The reactivity of Ethyl N-cyanoethanimidate is dominated by its two key functional groups: the N-cyano group and the imidate system.

-

N-Cyano Group: This group imparts significant polarity and can participate in various cycloaddition reactions, making it a valuable handle for constructing heterocyclic systems, which are common scaffolds in pharmaceuticals.[1]

-

Imidate System: The C=N bond is susceptible to nucleophilic attack. This reactivity is central to its role as a synthetic intermediate.

Core Application: Synthesis of Acetamiprid

The most prominent industrial application of Ethyl N-cyanoethanimidate is as a crucial precursor in the synthesis of Acetamiprid, a widely used insecticide.[3] The imidate's reactivity allows for the construction of the final pyridyl-methylamine portion of the insecticide.

Caption: Role of Ethyl N-cyanoethanimidate in Acetamiprid synthesis.

Expected Spectroscopic Characteristics

-

¹H NMR: The spectrum is expected to be simple and highly informative.

-

A triplet integrating to 3H around δ 1.2-1.4 ppm (from the -O-CH₂-CH₃ group).

-

A singlet integrating to 3H around δ 2.1-2.3 ppm (from the CH₃ -C=N group).

-

A quartet integrating to 2H around δ 4.0-4.3 ppm (from the -O-CH₂ -CH₃ group).

-

-

¹³C NMR: Five distinct signals are predicted, corresponding to each unique carbon environment.

-

~14 ppm: -O-CH₂-C H₃

-

~20 ppm: C H₃-C=N

-

~62 ppm: -O-C H₂-CH₃

-

~115 ppm: -C≡N (cyano carbon)

-

~160 ppm: C =N (imidate carbon)

-

-

Infrared (IR) Spectroscopy: Key vibrational frequencies would provide definitive evidence of the functional groups.

-

~2200-2250 cm⁻¹: A sharp, strong absorption characteristic of a C≡N (nitrile) stretch.

-

~1650-1680 cm⁻¹: A medium to strong absorption from the C=N (imidate) stretch.

-

~1200-1300 cm⁻¹: A strong absorption from the C-O (ester) stretch.

-

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 112. Common fragmentation patterns would likely involve the loss of the ethoxy group (-•OCH₂CH₃, m/z 45) or the cyano group (-•CN, m/z 26).

Safety and Handling

Ethyl N-cyanoethanimidate is a reactive chemical and must be handled with appropriate care. It is classified as a flammable liquid and is toxic if swallowed or inhaled.[2][4][5]

-

GHS Hazard Statements: H226 (Flammable liquid and vapor), H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H331 (Toxic if inhaled).[2][4][5]

-

Precautionary Measures:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[4]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[4]

-

Storage: Store in a well-ventilated place. Keep cool in a tightly closed container, typically at 2-8°C.[4]

-

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this compound.

References

-

Ethyl N-cyanoethanimideate. ChemBK. [Link]

-

Ethyl N-Cyanoacetimidate | C5H8N2O | CID 258806. PubChem, National Institutes of Health. [Link]

-

ETHYL N-CYANO ETHANIMIDATE. ChemBK. [Link]

-

China Ethyl-N-cyano-acetimidat manufacturer. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Sourcing Ethyl N-Cyanoethanimidate: A Buyer's Guide. LinkedIn. [Link]

Sources

- 1. CAS 1558-82-3: Ethyl N-cyanoethanimideate | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. nbinno.com [nbinno.com]

- 4. Ethyl N-cyanoethanimideate | 1558-82-3 [chemicalbook.com]

- 5. Ethyl N-Cyanoacetimidate | C5H8N2O | CID 258806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. chembk.com [chembk.com]

- 8. Ethyl N-Cyanoacetimidate | 1558-82-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. Ethyl N-cyanoethanimideate CAS# 1558-82-3 [gmall.chemnet.com]

- 10. nbinno.com [nbinno.com]

The Genesis of a Key Agrochemical Precursor: A Technical Guide to the First Synthesis and Discovery of Ethyl N-cyanoacetimidate

Foreword: Unveiling a Molecule of Agricultural Significance

In the landscape of modern crop protection, the neonicotinoid insecticide Acetamiprid has carved a significant niche, offering effective control against a wide spectrum of piercing-sucking insects. The industrial-scale synthesis of this vital agrochemical is underpinned by the availability of key molecular precursors. One such cornerstone is Ethyl N-cyanoacetimidate, a versatile intermediate whose discovery and initial synthesis paved the way for subsequent innovations in pesticide development. This in-depth technical guide delves into the historical context of the first synthesis of Ethyl N-cyanoacetimidate, provides a detailed examination of the seminal synthetic protocols, and explores the chemical principles that govern its formation. We will also present contemporary characterization data and discuss the evolution of its synthesis, culminating in its critical role in the production of Acetamiprid. This document is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this important chemical entity.

The Dawn of N-Cyanoimidates: A Historical Perspective

The first documented synthesis of Ethyl N-cyanoacetimidate was reported in 1963 by K. Robert Huffman and Fred C. Schaefer, researchers at the Central Research Division of the American Cyanamid Company. At the time, American Cyanamid was a major player in the chemical industry, with a strong focus on developing novel compounds for various applications, including agriculture.[1][2][3][4] Their work on N-cyanoimidates was part of a broader exploration into the chemistry of cyanamide and its derivatives, aiming to uncover new reactive intermediates and potential commercial products.

The research conducted by Huffman and Schaefer provided the foundational methodology for preparing this class of compounds, which had been largely unexplored. Their findings, published in the Journal of Organic Chemistry, laid the groundwork for future applications of Ethyl N-cyanoacetimidate, most notably as a key building block in the synthesis of neonicotinoid insecticides.[5]

The Foundational Synthesis: A Detailed Protocol and Mechanistic Insight

The seminal work of Huffman and Schaefer, and subsequent refined procedures, have established two primary routes for the synthesis of Ethyl N-cyanoacetimidate from readily available starting materials. Below, we provide a detailed, step-by-step methodology for each, along with an exploration of the underlying chemical principles.

Method A: The Acid-Catalyzed Condensation of Triethyl Orthoacetate and Cyanamide

This method represents a direct and elegant approach to the formation of the N-cyanoimidate linkage.

Experimental Protocol:

-

Reaction Setup: A reaction flask equipped with a reflux condenser, magnetic stirrer, and a heating mantle is charged with triethyl orthoacetate (0.12 mol) and cyanamide (0.1 mol).

-

Catalysis: A few drops of glacial acetic acid are added to the reaction mixture to catalyze the reaction.

-

Reflux: The mixture is heated to reflux and maintained at this temperature for 6 hours with continuous stirring.

-

Work-up and Purification: After the reflux period, the reaction mixture is allowed to cool to room temperature. The crude product is then purified by distillation under reduced pressure (14 mmHg) to yield Ethyl N-cyanoacetimidate.[5]

Causality and Mechanistic Considerations:

The reaction is believed to proceed through a mechanism analogous to the Pinner reaction, which involves the acid-catalyzed addition of an alcohol to a nitrile. In this case, the orthoester serves as a source of an ethoxy group and the acetate moiety.

Diagram: Proposed Reaction Workflow for Method A

Caption: Workflow for the synthesis of Ethyl N-cyanoacetimidate via Method A.

Method B: Synthesis via Acetic Anhydride

This alternative procedure, providing a high yield, involves the use of acetic anhydride as a dehydrating agent and reactant.

Experimental Protocol:

-

Reagent Charging: To a suitably sized reaction flask, add ethyl orthoacetate (1.0 mole), cyanamide (1.0 mole), and acetic anhydride (2.0 moles).[5]

-

Initial Heating and Distillation: The reaction mixture is heated to 130-140°C. Ethyl acetate and acetic acid, formed as byproducts, are distilled off.

-

Controlling the Exotherm: The initial reaction can be vigorous. It is crucial to remove the heat source to allow the initial exothermic reaction to subside.

-

Continued Reaction: Heating is then resumed at 135-140°C for approximately 1 hour to drive the reaction to completion and distill off the remaining volatile byproducts.[5]

-

Final Purification: The residue is then distilled under reduced pressure (20 mm Hg) to afford Ethyl N-cyanoacetimidate in high purity (90% yield). The boiling point under these conditions is reported to be 90-95°C.[5]

Causality and Mechanistic Insights:

Acetic anhydride plays a dual role in this synthesis. It reacts with the water present in the reactants and formed during the reaction, thus driving the equilibrium towards the product. It also likely participates in the activation of the orthoacetate.

Diagram: Proposed Reaction Mechanism for Method B

Caption: Logical relationships in the synthesis of Ethyl N-cyanoacetimidate via Method B.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and a definitive spectroscopic fingerprint are essential for the identification and quality control of Ethyl N-cyanoacetimidate.

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂O | [1] |

| Molecular Weight | 112.13 g/mol | [1] |

| CAS Number | 1558-82-3 | [6] |

| Appearance | Colorless to light yellow liquid | [6] |

| Boiling Point | 133.2 ± 23.0 °C (Predicted) | [6] |

| Density | 0.94 g/cm³ | [6] |

| Refractive Index | 1.45 | [6] |

| Flash Point | 34 °C | [6] |

Spectroscopic Data:

-

Infrared (IR) Spectroscopy: The IR spectrum of Ethyl N-cyanoacetimidate is characterized by strong absorption bands corresponding to the C≡N (nitrile) and C=N (imidate) stretching vibrations. A representative FTIR spectrum is available in the PubChem database.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the ethyl group (a quartet and a triplet) and the methyl group attached to the imidate carbon (a singlet).

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the nitrile carbon, the imidate carbon, the carbons of the ethyl group, and the methyl carbon.

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. The exact mass is 112.063662883 Da.[1]

Evolution of Synthesis and Industrial Application

While the foundational methods developed by Huffman and Schaefer remain relevant, industrial-scale production has necessitated the development of more streamlined and efficient processes. One such improved method involves a two-step process starting from acetonitrile and ethanol. In the first step, these reactants are treated with hydrogen chloride gas in an anhydrous solvent to form an ethyliminum ether hydrochloride intermediate. This is followed by a reaction with an aqueous solution of cyanamide to yield Ethyl N-cyanoacetimidate. This approach avoids the use of orthoesters and can be more cost-effective for large-scale manufacturing.

The primary industrial application of Ethyl N-cyanoacetimidate is as a crucial intermediate in the synthesis of the neonicotinoid insecticide, Acetamiprid.[7][8] In this synthesis, Ethyl N-cyanoacetimidate is reacted with N-(6-chloro-3-pyridylmethyl)methylamine in a condensation reaction to form the final acetamiprid molecule.[2][3][5] The efficiency and purity of the Ethyl N-cyanoacetimidate are paramount to achieving a high yield and quality of the final active ingredient.[8]

Diagram: Role of Ethyl N-cyanoacetimidate in Acetamiprid Synthesis

Caption: The pivotal role of Ethyl N-cyanoacetimidate in the synthesis of Acetamiprid.

Conclusion and Future Outlook

The discovery and first synthesis of Ethyl N-cyanoacetimidate by Huffman and Schaefer at American Cyanamid in 1963 was a pivotal moment in the development of cyanamide chemistry. Their work not only introduced a novel class of N-cyanoimidates but also provided the essential groundwork for the subsequent development of the widely used insecticide, Acetamiprid. The elegance of the original synthetic routes, coupled with modern process improvements, ensures the continued availability of this key agrochemical intermediate. As the demand for effective and targeted crop protection solutions continues to grow, the legacy of this foundational research will undoubtedly continue to play a vital role in global agriculture and food security.

References

- Exploring Ethyl (1E)

- The Chemistry Behind Acetamiprid: Ethyl N-Cyanoethanimid

-

Ethyl N-Cyanoacetimidate | C5H8N2O | CID 258806 - PubChem. (URL: [Link])

- CN106187868A - A kind of preparation method of Acetamiprid - Google P

- CN102174013A - New synthesis technology of acetamiprid - Google P

-

American Cyanamid | Encyclopedia.com. (URL: [Link])

- (Additional references can be added as needed)

Sources

- 1. Ethyl N-Cyanoacetimidate | C5H8N2O | CID 258806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetamiprid synthesis - chemicalbook [chemicalbook.com]

- 3. CN106187868A - A kind of preparation method of Acetamiprid - Google Patents [patents.google.com]

- 4. Ethyl acetamidocyanoacetate | C7H10N2O3 | CID 95422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN102174013A - New synthesis technology of acetamiprid - Google Patents [patents.google.com]

- 6. Ethyl N-cyanoethanimideate | 1558-82-3 [chemicalbook.com]

- 7. innospk.com [innospk.com]

- 8. nbinno.com [nbinno.com]

Spectroscopic Profile of Ethyl N-cyanoacetimidate: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for Ethyl N-cyanoacetimidate (C₅H₈N₂O), a key intermediate in the synthesis of various organic compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule. The content herein is structured to offer not just data, but also the underlying scientific principles and practical methodologies for its acquisition and interpretation.

Molecular Structure and Spectroscopic Overview

Ethyl N-cyanoacetimidate possesses a unique combination of functional groups, including an imidate, a cyano group, and an ethyl ester moiety.[1] These features give rise to a distinct spectroscopic fingerprint, which is crucial for its identification and quality control in synthetic processes.

Molecular Formula: C₅H₈N₂O[1] Molecular Weight: 112.13 g/mol [1] IUPAC Name: ethyl N-cyanoethanimidate[1] CAS Number: 1558-82-3[2]

This guide will explore the expected and reported spectroscopic data for this compound, providing a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Due to the unavailability of experimentally acquired NMR spectra in public databases, this section presents predicted ¹H and ¹³C NMR data based on the chemical structure of Ethyl N-cyanoacetimidate and established chemical shift principles.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of Ethyl N-cyanoacetimidate is expected to show three distinct signals corresponding to the three non-equivalent sets of protons in the molecule.

Table 1: Predicted ¹H NMR Data for Ethyl N-cyanoacetimidate

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.2 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~2.1 | Singlet (s) | 3H | CH₃ -C=N- |

| ~1.3 | Triplet (t) | 3H | -O-CH₂-CH₃ |

-

Causality of Chemical Shifts and Splitting Patterns:

-

The methylene protons (-O-CH₂ -CH₃) are deshielded by the adjacent electronegative oxygen atom, resulting in a downfield chemical shift around 4.2 ppm. These protons are split into a quartet by the three neighboring methyl protons (n+1 rule, 3+1=4).

-

The methyl protons of the acetimidate group (CH₃ -C=N-) are attached to a carbon double-bonded to a nitrogen. Their chemical shift is anticipated to be around 2.1 ppm. As there are no adjacent protons, this signal is expected to be a singlet.

-

The terminal methyl protons (-O-CH₂-CH₃ ) are in a typical alkyl environment and are expected to resonate upfield around 1.3 ppm. They are split into a triplet by the two adjacent methylene protons (n+1 rule, 2+1=3).

-

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of Ethyl N-cyanoacetimidate is predicted to exhibit five signals, one for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for Ethyl N-cyanoacetimidate

| Chemical Shift (ppm) | Assignment |

| ~165 | C =N-CN |

| ~115 | -C ≡N |

| ~65 | -O-CH₂ -CH₃ |

| ~20 | CH₃ -C=N- |

| ~14 | -O-CH₂-CH₃ |

-

Rationale for Chemical Shift Assignments:

-

The imidate carbon (C =N-CN) is the most deshielded carbon due to its double bond to nitrogen and proximity to other electronegative atoms, leading to a chemical shift in the 160-170 ppm region.

-

The cyano carbon (-C ≡N) typically resonates in the 110-120 ppm range.

-

The methylene carbon of the ethyl group (-O-CH₂ -CH₃) is attached to an oxygen atom, causing a downfield shift to around 60-70 ppm.

-

The methyl carbon of the acetimidate group (CH₃ -C=N-) is in a relatively shielded environment, with an expected chemical shift around 20 ppm.

-

The terminal methyl carbon of the ethyl group (-O-CH₂-CH₃ ) is the most shielded carbon, resonating in the upfield region of 10-15 ppm.

-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Ethyl N-cyanoacetimidate is expected to show characteristic absorption bands for its key functional groups. A reported FTIR spectrum was acquired on a Bruker IFS 85 instrument using a film technique.[1]

Table 3: Characteristic IR Absorption Bands for Ethyl N-cyanoacetimidate

| Wavenumber (cm⁻¹) | Functional Group Vibration | Intensity |

| ~2980-2850 | C-H stretch (alkane) | Medium |

| ~2230-2210 | C≡N stretch (nitrile) | Medium |

| ~1650-1630 | C=N stretch (imidate) | Medium |

| ~1250-1050 | C-O stretch (ester) | Strong |

-

Interpretation of Key Absorption Bands:

-

The presence of the cyano group (nitrile) is confirmed by a sharp, medium-intensity absorption band in the region of 2230-2210 cm⁻¹.

-

The carbon-nitrogen double bond (imidate) will exhibit a medium-intensity absorption band around 1650-1630 cm⁻¹.

-

The strong absorption band in the 1250-1050 cm⁻¹ region is characteristic of the C-O stretching vibration of the ester group.

-

The C-H stretching vibrations of the ethyl and methyl groups are expected in the 2980-2850 cm⁻¹ range.

-

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The predicted mass spectrum of Ethyl N-cyanoacetimidate would show a molecular ion peak and several fragment ions.

Table 4: Predicted Mass Spectrometry Data for Ethyl N-cyanoacetimidate

| m/z (mass-to-charge ratio) | Ion |

| 112.06 | [M]⁺ (Molecular Ion) |

| 113.07 | [M+H]⁺ |

| 135.05 | [M+Na]⁺ |

-

Fragmentation Pathways:

-

The molecular ion peak ([M]⁺) is expected at an m/z of approximately 112, corresponding to the molecular weight of the compound.[1]

-

Common fragmentation pathways for similar structures often involve the loss of small, stable molecules or radicals. For Ethyl N-cyanoacetimidate, potential fragmentation could include the loss of an ethoxy radical (-OCH₂CH₃, m/z 45) or a cyano radical (-CN, m/z 26).

-

Under soft ionization techniques like electrospray ionization (ESI), adduct ions such as [M+H]⁺ (m/z 113) and [M+Na]⁺ (m/z 135) are commonly observed.[3]

-

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide. These protocols are based on standard laboratory practices.

NMR Spectroscopy Protocol (¹H and ¹³C)

Caption: Workflow for NMR data acquisition and processing.

Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of Ethyl N-cyanoacetimidate for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typically, 8-16 scans are sufficient.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the chemical shifts to the TMS signal at 0.00 ppm.

-

ATR-IR Spectroscopy Protocol

Caption: Workflow for ATR-IR data acquisition and analysis.

Protocol:

-

Background Scan:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Wipe it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

-

Sample Application:

-

Place a small drop of neat Ethyl N-cyanoacetimidate liquid directly onto the center of the ATR crystal.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Identify the wavenumbers of the major absorption bands and correlate them with specific functional group vibrations.

-

Electron Ionization Mass Spectrometry (EI-MS) Protocol

Caption: Workflow for EI-MS data acquisition.

Protocol:

-

Sample Introduction:

-

Introduce a small amount of Ethyl N-cyanoacetimidate into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) inlet. The sample is volatilized under high vacuum.

-

-

Ionization:

-

The gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺).

-

-

Mass Analysis:

-

The molecular ions and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected by an electron multiplier or similar detector.

-

The detector generates a signal that is proportional to the number of ions at each m/z value.

-

-

Data Analysis:

-

A mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.

-

Conclusion

The spectroscopic data of Ethyl N-cyanoacetimidate, whether experimentally determined or predicted, provides a robust framework for its unambiguous identification and characterization. The predicted NMR spectra offer valuable insights into the proton and carbon environments, while the characteristic IR absorptions confirm the presence of key functional groups. Mass spectrometry further corroborates the molecular weight and provides clues about the molecule's stability and fragmentation. The standardized protocols outlined in this guide ensure the reliable and reproducible acquisition of these crucial spectroscopic data, empowering researchers in their synthetic and analytical endeavors.

References

-

PubChem. Ethyl N-Cyanoacetimidate. National Center for Biotechnology Information. [Link]

-

PubChemLite. Ethyl n-cyanoacetimidate (C5H8N2O). [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl N-cyanoacetimidate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic compounds. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of Ethyl N-cyanoacetimidate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical methodologies for acquiring and interpreting the NMR data of this specific molecule. We will explore the causality behind experimental choices, predict spectral features based on molecular structure, and present the data in a clear, structured format. The protocols and interpretations herein are designed to be self-validating, grounded in authoritative spectroscopic principles.

Introduction: The Structural Significance of Ethyl N-cyanoacetimidate

Ethyl N-cyanoacetimidate, with the chemical formula C₅H₈N₂O, is a versatile intermediate in organic synthesis.[1] Its structure features a unique combination of functional groups: an ethyl imidate and a cyano group attached to the imine nitrogen. This arrangement offers a rich landscape for spectroscopic analysis and presents a valuable case study for understanding the influence of various electronic effects on NMR chemical shifts and coupling constants.

Accurate structural confirmation is the bedrock of chemical research and development. NMR spectroscopy provides an unparalleled, non-destructive window into the molecular architecture, revealing the connectivity of atoms and the electronic environment of each nucleus.[2] This guide will systematically deconstruct the ¹H and ¹³C NMR spectra of Ethyl N-cyanoacetimidate, transforming raw spectral data into a definitive structural assignment.

Molecular Structure and Predicted NMR Signals

To interpret an NMR spectrum, one must first analyze the molecule's structure for symmetry and unique nuclear environments.[3]

Structure:

Caption: Structure of Ethyl N-cyanoacetimidate with atom numbering.

-

¹H NMR Predictions: The molecule lacks symmetry that would make protons equivalent. Therefore, we anticipate three distinct signals:

-

Signal A: From the methyl protons (C¹H₃) of the acetimidate group.

-

Signal B: From the methylene protons (C³H₂) of the ethyl group.

-

Signal C: From the terminal methyl protons (C⁴H₃) of the ethyl group.

-

-

¹³C NMR Predictions: There are five carbon atoms, each in a unique chemical environment. Thus, five signals are expected in the proton-decoupled ¹³C NMR spectrum.

-

C¹: Methyl carbon of the acetimidate group.

-

C²: Imidate carbon.

-

C³: Methylene carbon of the ethyl group.

-

C⁴: Methyl carbon of the ethyl group.

-

C⁵: Nitrile (cyano) carbon.

-

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of Ethyl N-cyanoacetimidate directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single, well-characterized residual solvent peak.[4]

-

Add a small drop of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as the reference point for the chemical shift scale.[2]

-

Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

-

-

Instrument Setup and Data Acquisition:

-

Place the NMR tube into the spectrometer's spinner turbine and insert it into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃). This step corrects for any magnetic field drift during the experiment.

-

Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving sharp, well-resolved peaks.

-

For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope (1.1%).

-

In-depth ¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the electronic environment, the number of protons, and the neighboring protons for each unique proton set.

Caption: Logical workflow for ¹H NMR spectral interpretation.

4.1. Chemical Shift (δ): The Electronic Environment

-

Signal C (CH₃ of Ethyl): ~1.3 ppm. This signal is expected to be the most upfield (lowest ppm). These protons are on an sp³-hybridized carbon and are relatively shielded.

-

Signal A (CH₃ of Acetimidate): ~2.1 ppm. These protons are adjacent to the imidate C=N double bond. This proximity causes some deshielding, shifting the signal downfield compared to a standard alkane methyl group. Protons adjacent to a nitrile group typically appear in the 2-3 ppm range.[5]

-

Signal B (CH₂ of Ethyl): ~4.2 ppm. This methylene group is directly attached to an electronegative oxygen atom. The oxygen strongly withdraws electron density, significantly deshielding the adjacent protons and causing a substantial downfield shift.[6] The chemical shift for a CH₂ group next to an ester oxygen is typically around 4.1 ppm.[7]

4.2. Integration: The Proton Count

The relative areas under each signal will directly correspond to the number of protons generating that signal. We expect an integration ratio of A:B:C = 3:2:3 .

4.3. Multiplicity and Coupling Constant (J): Neighboring Protons

Spin-spin coupling provides connectivity information. The multiplicity of a signal is determined by the number of adjacent non-equivalent protons (n) and follows the n+1 rule .[8]

-

Signal C (CH₃ of Ethyl): Triplet. These three protons are adjacent to the two protons of the CH₂ group (n=2). Therefore, the signal will be split into a triplet (2+1=3).

-

Signal B (CH₂ of Ethyl): Quartet. These two protons are adjacent to the three protons of the CH₃ group (n=3). Consequently, the signal will be split into a quartet (3+1=4).

-

Signal A (CH₃ of Acetimidate): Singlet. These three protons have no adjacent non-equivalent protons (n=0). Thus, the signal will appear as an unsplit singlet (0+1=1).

The characteristic triplet-quartet pattern is a hallmark of an ethyl group.[9] The coupling constant, J, for both the triplet and the quartet will be identical, typically around 7 Hz for free-rotating ethyl groups.[10]

Table 1: Predicted ¹H NMR Data for Ethyl N-cyanoacetimidate in CDCl₃

| Signal Label | Assigned Protons | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) |

| C | -OCH₂CH ₃ | ~1.3 | Triplet | 3H | ~7 Hz |

| A | CH ₃-C=N | ~2.1 | Singlet | 3H | N/A |

| B | -OCH ₂CH₃ | ~4.2 | Quartet | 2H | ~7 Hz |

In-depth ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their functional group identity.

Caption: Logical workflow for ¹³C NMR spectral interpretation.

5.1. Chemical Shift (δ): Carbon Environments

The chemical shift range in ¹³C NMR is much broader than in ¹H NMR (~0-220 ppm), allowing for excellent signal dispersion.[11]

-

C⁴ (-OCH₂ CH₃): ~14 ppm. Standard sp³-hybridized methyl carbons appear far upfield.[12]

-

C¹ (C H₃-C=N): ~20-30 ppm. This methyl carbon is attached to an sp²-hybridized carbon, causing a slight downfield shift compared to a simple alkane.

-

C³ (-O CH₂CH₃): ~60-70 ppm. The direct attachment to an electronegative oxygen atom strongly deshields this carbon, shifting it significantly downfield.[12]

-

C⁵ (-N-C≡N): ~115-120 ppm. The sp-hybridized carbon of a nitrile group characteristically appears in this region.[5]

-

C² (-C=N): ~160-170 ppm. The sp²-hybridized imidate carbon is significantly deshielded due to its double bond character and attachment to two electronegative atoms (O and N). Its chemical shift is expected in the range typical for ester or amide carbonyls.[13]

5.2. Signal Intensity Considerations

In proton-decoupled ¹³C NMR spectra, the intensity of a signal is not always proportional to the number of carbons. Quaternary carbons (those with no attached protons), such as the imidate carbon (C²) and the nitrile carbon (C⁵), often exhibit weaker signals due to longer relaxation times and the absence of the Nuclear Overhauser Effect (NOE) enhancement.[14]

Table 2: Predicted ¹³C NMR Data for Ethyl N-cyanoacetimidate in CDCl₃

| Carbon Label | Assigned Carbon | Predicted δ (ppm) | Expected Intensity |

| C⁴ | -OCH₂C H₃ | ~14 | Strong |

| C¹ | C H₃-C=N | ~25 | Strong |

| C³ | -OC H₂CH₃ | ~65 | Strong |

| C⁵ | -N-C ≡N | ~118 | Weak |

| C² | C =N | ~165 | Weak |

Conclusion: A Self-Validating Spectroscopic Portrait

The combined analysis of the ¹H and ¹³C NMR spectra provides a robust and self-validating structural confirmation of Ethyl N-cyanoacetimidate. The predicted number of signals, their chemical shifts, integration ratios, and splitting patterns are all internally consistent with the proposed molecular structure. The characteristic singlet for the acetimidate methyl protons, coupled with the distinct triplet-quartet pattern of the ethyl group in the ¹H spectrum, provides unambiguous evidence for these structural fragments. The ¹³C spectrum complements this by confirming the presence of five unique carbon environments, including the characteristic downfield signals for the imidate and nitrile carbons. This comprehensive spectroscopic guide serves as a reliable framework for the analysis of this compound and as an educational tool for interpreting the NMR spectra of similarly complex organic molecules.

References

-

Buckingham, A. D., Schaefer, T., & Schneider, W. G. (1960). Solvent Effects in Nuclear Magnetic Resonance Spectra. The Journal of Chemical Physics, 32(4), 1227–1233. [Link]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. CH 335 Organic Chemistry. [Link]

-

Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]

-

Bothner-By, A. A., & Naar-Colin, C. (1962). Solvent Effects in Nuclear Magnetic Resonance Spectra. Journal of the American Chemical Society, 84(5), 743–746. [Link]

-

Raynes, W. T., & Raza, M. A. (1969). The solvent effects on the chemical shifts in nuclear magnetic resonance spectroscopy. V. A model for the benzene solutions of polar molecules. Molecular Physics, 17(2), 157-166. [Link]

-

Hunt, I. (n.d.). Spectroscopic Analysis of Nitriles. University of Calgary. [Link]

-

Raynes, W. T. (1966). Solvent effects in proton and 13C N.M.R. chemical shifts of polar compounds. Molecular Physics, 10(1), 81-89. [Link]

-

Chemistry Corner. (2023, May 15). NMR 5: Coupling Constants. YouTube. [Link]

-

Brooks/Cole Publishing Company. (2000). Common ¹H NMR Splitting Patterns. [Link]

-

Abraham, R. J., et al. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. Modgraph. [Link]

-

Alexander, S. (1958). NMR Spectrum of the Ethyl Group. An Exact Solution. The Journal of Chemical Physics, 28(2), 358–359. [Link]

-

Claramunt, R. M., et al. (2001). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 25(9), 1139-1147. [Link]

-

Claramunt, R. M., et al. (2001). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. [Link]

-

Sychrovský, V., Gräfenstein, J., & Cremer, D. (2010). Computational Analysis of Solvent Effects in NMR Spectroscopy. Journal of Chemical Theory and Computation, 6(3), 835-846. [Link]

-

Lynden-Bell, R. M. (1971). Experimental and theoretical N.M.R. studies of the coupling constants in seven isotopic ethyl fluorides. Molecular Physics, 22(5), 837-849. [Link]

-

LibreTexts Chemistry. (2021). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Scribd. (n.d.). 13-C NMR Chemical Shift Table PDF. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

-

Doc Brown's Chemistry. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation. [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – ¹H NMR Chemical Shifts. [Link]

-

ResearchGate. (n.d.). Proton chemical shifts in nitriles and the electric field and π-electron effects of the cyano group. [Link]

-

PrepChem.com. (n.d.). Synthesis of b. Ethyl N,2-dicyanoacetimidate. [Link]

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

-

National Institutes of Health. (n.d.). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. PMC. [Link]

-

Scribd. (n.d.). NMR Spectroscopy: Ethyl Group Analysis. [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

-

Shivaji College. (n.d.). NMR spectra of ethyl alcohol. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

-

University of Wisconsin-Madison. (n.d.). 13C-NMR. [Link]

-

LibreTexts Chemistry. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

OICC Press. (n.d.). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. [Link]

-

PubChemLite. (n.d.). Ethyl n-cyanoacetimidate (C5H8N2O). [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl N-Cyanoacetimidate. PubChem. [Link]

-

AZoOptics. (2024, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. [Link]

-

YouTube. (2023, December 4). NMR Spectroscopy Interpretation (Example). [Link]

-

LibreTexts Chemistry. (2023). NMR - Interpretation. [Link]

-

ResearchGate. (2024, August 6). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

Sources

- 1. Ethyl N-Cyanoacetimidate | C5H8N2O | CID 258806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. azooptics.com [azooptics.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. askthenerd.com [askthenerd.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Mass Spectrometry Fragmentation of Ethyl N-cyanoacetimidate: A Predictive Analysis

An In-depth Technical Guide